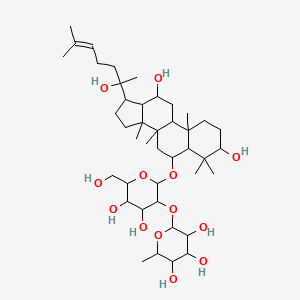

20(R)-Ginsenoside Rg2

Description

Properties

IUPAC Name |

2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBCLJAHARWNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52286-74-5 | |

| Record name | 52286-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 189 °C | |

| Record name | Ginsenoside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of 20(R)-Ginsenoside Rg2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of 20(R)-Ginsenoside Rg2, a stereoisomer of a naturally occurring saponin from Panax ginseng. This document summarizes key findings on its interaction with neuronal signaling pathways, receptor modulation, and its role in mitigating apoptosis and oxidative stress.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, influencing key cellular pathways and processes that are often dysregulated in neurodegenerative diseases and ischemic events. Its primary mechanisms include the modulation of critical signaling cascades, direct interaction with neuronal receptors, inhibition of apoptotic pathways, and attenuation of oxidative stress.

Signaling Pathway Modulation

PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to activate this pathway, leading to the downstream phosphorylation of target proteins that promote neuronal survival and inhibit apoptosis.[1][2] In models of Aβ-induced cognitive dysfunction, Rg2 has been found to improve cognitive function by activating the PI3K/Akt signaling pathway.[1][2] This activation is a key component of its neuroprotective effects against hypoxic damage in hippocampal neurons.[1]

MAPK/ERK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in various cellular processes, including differentiation, proliferation, and adaptation.[3] The role of ERK activation in neurodegeneration can be context-dependent.[3] However, studies have shown that ginsenoside Rg2 can reduce 6-hydroxydopamine (6-OHDA)-induced ERK phosphorylation in PC-12 cells, suggesting a modulatory role in preventing neurotoxicity.[1] Furthermore, it has been demonstrated to alleviate neurovascular damage in Alzheimer's disease models through the MAPK-ERK pathway.[2]

Caption: PI3K/Akt signaling pathway activated by this compound.

Caption: Modulation of the MAPK/ERK pathway by this compound.

Receptor Modulation

NMDA Receptor:

N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[1] However, their overactivation can lead to excitotoxicity and neuronal death. This compound has been shown to inhibit NMDA receptor activity.[1] In models of ischemic reperfusion injury, Rg2 administration led to a decrease in the expression of the NMDA receptor.[1] This inhibitory action on NMDA receptors is a potential mechanism for its neuroprotective effects against glutamate-induced neurotoxicity.[1]

Nicotinic Acetylcholine Receptors (nAChRs):

Ginsenoside Rg2 has demonstrated specific effects on human neuronal nicotinic acetylcholine receptors (nAChRs).[4] It does not affect the alpha(7) homomeric receptors but does impact the peak currents and desensitization of heteromeric receptors such as alpha(3)beta(4), alpha(3)beta(2), alpha(4)beta(4), and alpha(4)beta(2).[4] The mechanism appears to be a noncompetitive antagonism, as Rg2's effects persist at high acetylcholine concentrations without a significant shift in the dose-response curve.[4] This modulation of nAChR desensitization may contribute to the therapeutic effects of ginseng.[4]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a key process in the pathogenesis of many neurodegenerative diseases. This compound has been shown to possess anti-apoptotic properties.[1] It can inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, in models of oxygen-glucose deprivation/reperfusion (OGD/R).[1][5] Furthermore, Rg2 can regulate the expression of apoptosis-related proteins, such as increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[1]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a major contributor to neuronal damage. This compound exhibits significant antioxidant properties. In models of hypoxia-induced neuronal damage, Rg2 administration increased the activity of superoxide dismutase (SOD), a key antioxidant enzyme, and reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][5] It also helps in reducing intracellular Ca2+ overload, which is often associated with oxidative stress and neuronal injury.[1][5]

Quantitative Data Summary

| Model System | Toxin/Insult | This compound Concentration | Observed Effect | Reference |

| SH-SY5Y cells | 6-OHDA | Not specified | Inhibited toxicity and reduced ERK phosphorylation | [1] |

| PC12 cells | Glutamate | Not specified | Reduced neurotoxicity, decreased intracellular Ca2+, MDA, and NO | [1] |

| PC12 cells | Aβ25-35 | 5-20 µg/mL | Increased cell viability in a concentration-dependent manner | [1] |

| Rat cortical neurons | OGD/R | 40 µmol/L | Increased cell survival and SOD activity; decreased Caspase-3 activity, Ca2+ influx, and MDA levels | [5] |

| Rat cortical neurons | OGD/R | 20, 40, 80 µmol/L | Showed better neuroprotective effect than 20(S)-Rg2 | [5] |

Detailed Experimental Protocols

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Cortical Neurons

This protocol is a common in vitro model to simulate ischemic and reperfusion injury in neurons.

1. Primary Cortical Neuron Culture:

-

Cortical neurons are isolated from neonatal Sprague-Dawley rats.

-

The cortices are dissected, minced, and digested with trypsin.

-

Cells are then dissociated by trituration and plated on poly-L-lysine-coated culture plates.

-

Neurons are cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 7 days before the experiment.

2. This compound Pre-treatment:

-

On day 7, the culture medium is replaced with fresh medium containing different concentrations of this compound (e.g., 20, 40, 80 µmol/L).

-

Cells are pre-treated for 24 hours.

3. OGD Insult:

-

After pre-treatment, the culture medium is replaced with glucose-free Earle's balanced salt solution.

-

The cultures are then placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 at 37°C for a specified period (e.g., 2 hours).

4. Reperfusion:

-

Following the OGD period, the glucose-free medium is replaced with the original culture medium (containing glucose and serum).

-

The cells are returned to the normoxic incubator (95% air, 5% CO2) for 24 hours.

5. Assessment of Neuroprotection:

-

Cell Viability: Assessed using the MTT assay.

-

Apoptosis: Measured by detecting Caspase-3 activity using a colorimetric assay kit.

-

Oxidative Stress: Determined by measuring SOD activity and MDA levels using commercially available kits.

-

Intracellular Calcium: Measured using a fluorescent calcium indicator dye like Fura-2 AM.

References

- 1. Research Progress on Effects of Ginsenoside Rg2 and Rh1 on Nervous System and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenosides Rg1 and Rg2 Activate Autophagy and Attenuate Oxidative Stress in Neuroblastoma Cells Overexpressing Aβ(1-42) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of ginsenosides Rh1 and Rg2 on neuronal cells | springermedizin.de [springermedizin.de]

- 4. Effects of ginsenoside Rg2 on human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of Ginsenoside Rg2 and Its Stereoisomers on Oxygen-Glucose Deprivation and Reperfusion Induced Cortical Neuronal Injury Model] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 20(R)-Ginsenoside Rg2: A Technical Guide for Researchers

Introduction: Ginsenoside Rg2, a protopanaxatriol saponin derived from Panax ginseng, has garnered significant attention within the scientific community for its diverse pharmacological activities. The stereoisomer, 20(R)-Ginsenoside Rg2, in particular, has demonstrated promising therapeutic potential, notably in the realms of neuroprotection, anti-inflammation, and cardiovascular health. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic capabilities of this compound.

Neuroprotective Effects

This compound has been shown to exert significant neuroprotective effects in various models of neuronal damage, including cerebral ischemia-reperfusion injury and neurodegenerative diseases.[1][2] Its mechanisms of action are multifaceted, primarily involving the mitigation of apoptosis, reduction of oxidative stress, and modulation of key signaling pathways.

A key area of investigation has been its role in protecting against cerebral ischemia-reperfusion injury. Studies have shown that 20(R)-Rg2 can improve neurological outcomes and reduce neuronal apoptosis in animal models of vascular dementia.[3] The neuroprotective effect of 20(R)-Rg2 is reportedly superior to its 20(S) counterpart in models of oxygen-glucose deprivation and reperfusion (OGD/R).[1][4]

Quantitative Data on Neuroprotective Effects

| Experimental Model | Compound | Concentration | Observed Effect | Reference |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in cortical neurons | This compound | 40 µmol/L | Significant increase in cell survival rate and SOD activity; significant decrease in Caspase-3 activity, intracellular Ca2+ concentration, and MDA content. | [4] |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in cortical neurons | 20(S)-Ginsenoside Rg2 | 80 µmol/L | Significant increase in cell survival rate and SOD activity; significant decrease in Caspase-3 activity, intracellular Ca2+ concentration, and MDA content. | [4] |

| Aβ25-35 induced injury in PC12 cells | Ginsenoside Rg2 | 5-20 µg/mL | Significant increase in cell viability, decrease in LDH release, and upregulation of the Bcl-2/Bax ratio. | [2] |

| Vascular Dementia Rat Model | Ginsenoside Rg2 | 2.5, 5, 10 mg/kg | Significant improvement in neurological responses and memory; increased expression of Bcl-2 and HSP70; decreased expression of Bax and p53. | [3] |

Experimental Protocols

1. Rat Model of Vascular Dementia (Middle Cerebral Artery Occlusion - MCAO)

-

Animal Model: Male Wistar rats are typically used.

-

Procedure:

-

Anesthetize the rat.

-

Introduce a short intraluminal filament (approximately 10 mm) into the middle cerebral artery (MCA) to induce occlusion.

-

After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

-

Administer this compound intravenously via the tail vein at specified doses (e.g., 2.5, 5, and 10 mg/kg) 15 minutes before and 24 hours after reperfusion.

-

-

Assessment:

-

Neurological Evaluation: Perform neurological scoring 24 hours after reperfusion to assess motor and sensory deficits.

-

Memory Performance: Utilize a Y-maze test 48 hours after reperfusion to evaluate spatial working memory.

-

Immunohistochemistry: Sacrifice the animals and perform immunohistochemical staining of brain tissue (caudate-putamen) to assess the expression of apoptosis-related proteins such as Bcl-2, Bax, HSP70, and p53.[3]

-

2. In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

-

Cell Culture: Primary cortical neurons are cultured from neonatal rats.

-

Procedure:

-

Pre-treat the cultured neurons with varying concentrations of this compound (e.g., 20, 40, 80 µmol/L) for 24 hours.

-

Induce OGD by replacing the normal culture medium with a glucose-free medium and placing the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2 hours).

-

Initiate reperfusion by returning the cells to a normal glucose-containing medium and incubating under normoxic conditions for 24 hours.

-

-

Assessment:

-

Cell Viability: Measure cell viability using an MTT assay.

-

Apoptosis: Determine the activity of Caspase-3 using a colorimetric assay kit.

-

Oxidative Stress: Measure the levels of superoxide dismutase (SOD) and malondialdehyde (MDA) using commercially available kits.

-

Intracellular Calcium: Assess intracellular calcium concentration using a fluorescent probe like Fura-2/AM.[4]

-

Signaling Pathways in Neuroprotection

This compound modulates several signaling pathways to exert its neuroprotective effects. A key pathway is the PI3K/Akt signaling pathway , which is crucial for promoting cell survival and inhibiting apoptosis.[2] Activation of this pathway by Rg2 leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax.[3]

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling pathways .[5] It has been shown to reduce the production of pro-inflammatory cytokines and mediators in various inflammatory models.

Quantitative Data on Anti-inflammatory Effects

| Experimental Model | Compound | Concentration | Observed Effect | Reference |

| DSS-induced ulcerative colitis in mice | Ginsenoside Rg2 | 10 and 20 mg/kg | Significant mitigation of weight loss, improved colon histopathology, and restored intestinal barrier integrity. Reduced serum levels of IL-1β and colonic levels of TNF-α and IL-6. | [5] |

| LPS/Nigericin-induced iBMDMs | Ginsenoside Rg2 | 5, 10, 20 µM | Concentration-dependent inhibition of LDH release. At 20 µM, markedly decreased NLRP3 expression and cleaved-GSDMD levels. | [5] |

Experimental Protocols

1. Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice

-

Animal Model: C57BL/6 mice are commonly used.

-

Procedure:

-

Induce colitis by administering DSS (e.g., 3% w/v) in the drinking water for a specified period (e.g., 7 days).

-

Administer this compound orally at different doses (e.g., 10 and 20 mg/kg) daily during the DSS treatment period.

-

-

Assessment:

-

Clinical Signs: Monitor body weight, food and water intake, and stool consistency daily.

-

Histopathology: Collect colon tissue for histological examination (H&E staining) to assess inflammation and tissue damage.

-

Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in serum and colon tissue homogenates using ELISA.

-

Western Blot: Analyze the expression of proteins involved in the NF-κB and NLRP3 inflammasome pathways (e.g., p-p65, NLRP3, cleaved Caspase-1) in colon tissue.[5]

-

Signaling Pathways in Anti-inflammation

The anti-inflammatory effects of this compound are largely mediated by the inhibition of the NF-κB signaling pathway . In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Rg2 has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory cytokines and NLRP3.[5]

References

- 1. Research Progress on Effects of Ginsenoside Rg2 and Rh1 on Nervous System and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. media.kgcus.com [media.kgcus.com]

- 4. [Effect of Ginsenoside Rg2 and Its Stereoisomers on Oxygen-Glucose Deprivation and Reperfusion Induced Cortical Neuronal Injury Model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rg2, a principal effective ingredient of Panax ginseng, attenuates DSS-induced ulcerative colitis through NF-κB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Provenance and Natural Abundance of 20(R)-Ginsenoside Rg2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg2, a protopanaxatriol-type saponin, is a significant bioactive constituent found within various species of the Panax genus. Its stereoisomer, 20(R)-Ginsenoside Rg2, has garnered considerable attention within the scientific community for its distinct pharmacological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources, botanical origin, and quantitative distribution of this compound. Furthermore, it details the experimental protocols for its extraction, isolation, and quantification, and illustrates the key signaling pathways it modulates.

Natural Sources and Botanical Origin

This compound is a naturally occurring phytochemical predominantly found in plants of the Panax genus, which are widely utilized in traditional medicine. The primary botanical sources include:

-

Panax ginseng C.A. Meyer (Korean Ginseng): This is the most well-documented source of this compound. It is present in various parts of the plant, including the root, rhizome, stem, leaves, and berries.[1][2] The concentration of this ginsenoside can vary depending on the age of the plant, the specific part used, and the processing methods employed.

-

Panax quinquefolius L. (American Ginseng): this compound has also been identified in American ginseng, contributing to its overall pharmacological profile.

-

Panax notoginseng (Burk.) F.H. Chen (Sanqi or Tianqi Ginseng): This species, primarily cultivated in China, is another notable source of this compound.

-

Panax japonicus C.A. Meyer (Japanese Ginseng): Research has also indicated the presence of ginsenoside Rg2 in the rhizome of Japanese ginseng.[3]

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly across different botanical sources and plant parts. The following table summarizes the available quantitative data.

| Botanical Source | Plant Part | Concentration/Yield | Analytical Method | Reference |

| Panax ginseng | Leaves | 0.03% (w/w) | Gravimetric method | WO2006115307A1 |

| Panax quinquefolius | Leaves | 0.15% (w/w) of C-20(SR)-Rg2 | Gravimetric method | WO2006115307A1 |

| Panax ginseng | Berry | 0.25% (w/w) of C-20(SR)-Rg2 | Gravimetric method | WO2006115307A1 |

| Panax ginseng | Root, Stem, Leaf, Berry | Quantified | UPLC-QTOF/MS | Molecules 2017, 22(12), 2147 |

Note: The UPLC-QTOF/MS study provides a comprehensive quantification of 39 ginsenosides, including this compound, across different plant parts. For specific concentration values, readers are encouraged to consult the full scientific publication.

Experimental Protocols

Extraction of this compound from Panax ginseng Stems and Leaves

This protocol describes a method for obtaining a crude extract enriched with ginsenosides.

Methodology:

-

Decoction:

-

Soak the dried and powdered stems and leaves of Panax ginseng in water for 1 hour.

-

Decoct the plant material in water twice, with each decoction lasting for 2 hours.

-

Filter the decoctions and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure to obtain a concentrated solution.[4]

-

-

Macroporous Resin Purification:

-

Pass the concentrated solution through a macroporous resin column to adsorb the ginsenosides.

-

Wash the column with water to remove impurities.

-

Elute the target ginsenosides with a suitable solvent (e.g., ethanol).

-

Collect the eluent containing the total saponins.

-

Concentrate the eluent under reduced pressure and dry to obtain the total saponin extract.[4]

-

Isolation of this compound by Silica Gel Column Chromatography

This protocol outlines the separation of this compound from the crude saponin extract.

Methodology:

-

Sample Preparation:

-

Dissolve the dried total saponin extract in a minimal amount of a suitable solvent (e.g., 95% ethanol).[1]

-

-

Column Preparation:

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., a mixture of ethyl acetate and n-hexane).

-

-

Chromatographic Separation:

-

Load the dissolved saponin extract onto the prepared silica gel column.

-

Elute the column with a gradient of solvents with increasing polarity. A common solvent system is a mixture of ethyl acetate and n-hexane, with the proportion of ethyl acetate gradually increasing.

-

Collect fractions of the eluent.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Combine the fractions rich in this compound and concentrate under reduced pressure to obtain the purified compound.[1]

-

Quantification of this compound by UPLC-MS/MS

This protocol provides a highly sensitive and specific method for the quantitative analysis of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh the dried plant material or extract.

-

Perform ultrasonic-assisted extraction with 70% methanol.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Precursor and Product Ions: Specific m/z transitions for this compound are monitored for selective detection and quantification.

-

Optimization: Cone voltage and collision energy are optimized to achieve maximum sensitivity for the target analyte.

-

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for its analysis.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. Understanding its botanical origins, distribution within the Panax genus, and the precise methods for its extraction, isolation, and quantification are crucial for advancing research and development in this area. The modulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK/ERK underscores the molecular basis of its pharmacological effects. This technical guide serves as a comprehensive resource for professionals dedicated to harnessing the potential of this promising ginsenoside.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Isolation and characterization of ginsenoside-Rg2, 20R-prosapogenin, 20S-prosapogenin and delta 20-prosapogenin. Chemical studies on saponins of Panax ginseng C. A. Meyer, Third report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. d-nb.info [d-nb.info]

- 6. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

20(R)-Ginsenoside Rg2 CAS number 80952-72-3 verification

CAS Number Verification: 80952-72-3

This technical guide provides an in-depth overview of 20(R)-Ginsenoside Rg2, a naturally occurring saponin primarily found in Panax ginseng. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, biological activities, and the signaling pathways it modulates. The CAS number 80952-72-3 for this compound has been consistently verified across multiple chemical databases and supplier catalogs.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 80952-72-3 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₄₂H₇₂O₁₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 785.01 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Physical Appearance | White to off-white powder | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in methanol, ethanol, DMSO. | --INVALID-LINK-- |

| Purity | Typically ≥98% by HPLC | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol is designed for the analysis of this compound in various samples, including raw materials and biological matrices.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 203 nm.

-

Sample Preparation: Dissolve the sample in methanol. For plasma samples, solid-phase extraction may be necessary for cleanup and concentration.

-

Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a standard curve for quantification.

Cell Viability Assessment using MTT Assay

This assay is used to determine the cytotoxic or protective effects of this compound on cultured cells.

-

Cell Lines: SH-SY5Y (human neuroblastoma) or RAW 264.7 (murine macrophage) are commonly used.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

-

Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

-

Western Blotting for Signaling Pathway Analysis

This technique is employed to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

-

Sample Preparation:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NF-κB) overnight at 4°C. Typical dilutions range from 1:1000 to 1:2000.[2]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[3]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the protein of interest to a loading control like β-actin or GAPDH.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

References

Foundational Research on the Neuroprotective Effects of 20(R)-Ginsenoside Rg2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the neuroprotective effects of 20(R)-Ginsenoside Rg2, a naturally occurring triterpenoid saponin derived from ginseng. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways and experimental workflows involved in its neuroprotective action. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified across various in vitro and in vivo models of neurological damage. The following tables summarize the key findings, providing a comparative overview of its efficacy.

Table 1: In Vitro Neuroprotective Effects of this compound

| Model System | Insult | 20(R)-Rg2 Concentration | Observed Effects | Reference |

| PC12 Cells | Amyloid β-Protein (25-35) (Aβ25-35) | 5–20 μg/mL | Significantly increased cell viability in a concentration-dependent manner; Decreased release of lactate dehydrogenase.[1] | [1] |

| SH-SY5Y Cells | 6-Hydroxydopamine (6-OHDA) | Not Specified | Significantly inhibited the toxicity of 6-OHDA; Reduced 6-OHDA-induced ERK phosphorylation.[1] | [1] |

| PC12 Cells | Glutamate | Not Specified | Decreased intracellular Ca2+ levels; Reduced lipid peroxidation.[1] | [1] |

| OGD/R Model Cells | Oxygen-Glucose Deprivation/Reperfusion | Not Specified | Improved cell activity; Anti-ischemia-reperfusion injury effect was superior to 20(S)-Rg2.[1][2] | [1][2] |

| SH-SY5Y Cells | Amyloid β (1-42) | 50 µM | Significantly reduced the levels of Aβ(1-42) in both the medium and cell extracts.[3] | [3] |

| RAW264.7 Cells | Lipopolysaccharide (LPS) | 0 to 50 μg/mL | No significant effect on cell viability, indicating low cytotoxicity.[4] | [4] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Condition | 20(R)-Rg2 Dosage | Observed Effects | Reference |

| Rat Model | Hypoxia-induced hippocampal neuronal damage | Not Specified | Alleviated hypoxia-induced neuronal apoptosis; Attenuated intracellular Ca2+ overload; Increased SOD activity; Reduced levels of MDA and NO.[1] | [1] |

| APP/PS1 Mice | Alzheimer's Disease | Not Specified | Enhanced learning, memory, and cognitive functions; Inhibited the deposition of β-amyloid and phosphorylated tau.[5] | [5] |

| 3xTg-AD Mice | Alzheimer's Disease | Not Specified | Improved spatial recognition memory behaviors; Improved regional cerebral blood flow; Reduced histopathological injury of the hippocampus.[6] | [6] |

| Rat Model | Pre-eclampsia | Not Specified | Improved pregnancy outcomes; Improved neurological disease and blood-brain barrier dysfunction.[2] | [2] |

| MCAO/R Rat Model | Stroke | 20 mg/kg | Significantly improved neurobehavioral dysfunction.[7] | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the foundational research of this compound's neuroprotective effects.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability.

-

Cell Culture: Neuronal cell lines such as PC12 or SH-SY5Y are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being exposed to a neurotoxic insult (e.g., Aβ25-35, 6-OHDA, or glutamate) for 24-48 hours.

-

MTT Incubation: After treatment, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is a key technique for elucidating the molecular mechanisms of this compound, particularly its effects on signaling pathways like PI3K/Akt and TLR4/NF-κB.

-

Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-Akt, Akt, phospho-NF-κB p65, NF-κB p65, TLR4, IκBα) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Animal Models of Neurological Disorders

-

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Stroke: This model is commonly used to mimic ischemic stroke in humans. Briefly, the middle cerebral artery is occluded for a defined period (e.g., 90-120 minutes) using an intraluminal filament, followed by reperfusion. This compound is typically administered intraperitoneally or intravenously at specific time points before or after the ischemic insult. Neurological deficits, infarct volume, and molecular markers are assessed at various time points post-MCAO/R.[7]

-

APP/PS1 and 3xTg-AD Mouse Models of Alzheimer's Disease: These transgenic mouse models overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations associated with familial Alzheimer's disease, leading to the progressive accumulation of amyloid-β plaques and cognitive deficits. This compound is administered orally over several weeks. Behavioral tests (e.g., Morris water maze, Y-maze) are used to assess cognitive function, and brain tissue is analyzed for amyloid plaque deposition, tau pathology, and neuroinflammation.[5][6]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: PI3K/Akt Signaling Pathway Activation by this compound.

Caption: TLR4/NF-κB Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for Investigating this compound.

References

- 1. Research Progress on Effects of Ginsenoside Rg2 and Rh1 on Nervous System and Related Mechanisms [mdpi.com]

- 2. Research Progress on Effects of Ginsenoside Rg2 and Rh1 on Nervous System and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 4. researchgate.net [researchgate.net]

- 5. Ginsenoside Rg2 Ameliorates Alzheimer's Disease by Alleviating Neuroinflammation in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rg2 alleviates neurovascular damage in 3xTg-AD mice with Alzheimer's disease through the MAPK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Anti-Inflammatory Activity of 20(R)-Ginsenoside Rg2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg2, a naturally occurring protopanaxatriol saponin found in Panax ginseng, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory effects are particularly noteworthy, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory activity of the 20(R) stereoisomer of Ginsenoside Rg2, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanisms of Anti-Inflammatory Action

20(R)-Ginsenoside Rg2 exerts its anti-inflammatory effects through the modulation of several key signaling pathways implicated in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway. In lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs), ginsenoside Rg2 prevents the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action inhibits the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of downstream inflammatory mediators.[2][3]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising key kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors, including inflammation. Research indicates that ginsenoside Rg2 can inhibit the phosphorylation of these MAPK pathway components.[4] Specifically, in the context of LPS-induced inflammation in HUVECs, Rg2 has been observed to block the phosphorylation of ERK1/2.[2] This inhibition contributes to the overall reduction in the inflammatory response.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[3] In a model of dextran sulfate sodium (DSS)-induced ulcerative colitis, oral administration of G-Rg2 significantly downregulated the expression of NLRP3, cleaved IL-1β, and caspase-1 p20 in colon tissues.[3][5] In vitro studies using immortalized bone marrow-derived macrophages (iBMDMs) further confirmed that G-Rg2 inhibits the nuclear translocation of NF-κB p65 and the subsequent expression of NLRP3, cleaved IL-1β, and caspase-1 p20 induced by LPS and nigericin.[3][5] The mechanism involves the inhibition of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, a critical step in inflammasome assembly.[3]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of Ginsenoside Rg2 on Inflammatory Markers

| Cell Line | Stimulant | Rg2 Concentration | Target | Result | Reference |

| HUVECs | LPS (1µg/ml) | 1-100 µmol/l | VCAM-1 Expression | Concentration-dependent inhibition | [1] |

| HUVECs | LPS (1µg/ml) | 1-100 µmol/l | ICAM-1 Expression | Concentration-dependent inhibition | [1] |

| HUVECs | LPS (1µg/ml) | 1-50 µmol/l | IκBα Degradation | Concentration-dependent reversal | [1] |

| HUVECs | LPS (1 µg/mL) | 10 µM, 20 µM | TNF-α mRNA | Significant decrease | [2] |

| HUVECs | LPS (1 µg/mL) | 10 µM, 20 µM | IL-6 mRNA | Significant decrease | [2] |

| HUVECs | LPS (1 µg/mL) | 10 µM, 20 µM | IL-8 mRNA | Significant decrease | [2] |

| RAW264.7 | LPS | Not specified | iNOS Expression | Significant decrease | [6] |

| RAW264.7 | LPS | Not specified | Nitric Oxide Production | Significant decrease | [6] |

| iBMDMs | LPS/Nigericin | Not specified | NLRP3 Protein | Reduction | [3] |

| iBMDMs | LPS/Nigericin | Not specified | IL-1β Protein | Reduction | [3] |

| iBMDMs | LPS/Nigericin | Not specified | Caspase-1 Protein | Reduction | [3] |

| iBMDMs | LPS/Nigericin | Not specified | ASC Oligomerization | Reduction | [3] |

Table 2: In Vivo Effects of Ginsenoside Rg2 on Inflammatory Markers

| Animal Model | Condition | Rg2 Dosage | Target | Result | Reference |

| ICR Mice | LPS-induced acute liver and kidney damage | 20 mg/kg | Serum AST, ALT, CRE, BUN | Significant reduction | [6] |

| ICR Mice | LPS-induced acute liver and kidney damage | 20 mg/kg | Liver & Kidney TNF-α mRNA | Suppression | [6] |

| ICR Mice | LPS-induced acute liver and kidney damage | 20 mg/kg | Liver & Kidney IL-1β mRNA | Suppression | [6] |

| Rats | Myocardial Ischemia/Reperfusion | Not specified | Myocardial IL-1β, IL-6, TNF-α mRNA | Marked inhibition | [7] |

| Mice | DSS-induced ulcerative colitis | 10 and 20 mg/kg | Body weight loss | Significant mitigation | [3][5] |

| Mice | DSS-induced ulcerative colitis | 10 and 20 mg/kg | Colon histopathology | Improvement | [3][5] |

| Mice | DSS-induced ulcerative colitis | 10 and 20 mg/kg | Serum IL-1β | Reduction | [3] |

| Mice | DSS-induced ulcerative colitis | 10 and 20 mg/kg | Colon TNF-α and IL-6 | Reduction | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory activity.

In Vitro Assays

1. Cell Culture and Treatment:

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in Endothelial Cell Basal Medium (EBM)-2 supplemented with necessary growth factors.[1] For experiments, cells are pre-treated with varying concentrations of Ginsenoside Rg2 (e.g., 1-100 µmol/l) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/ml) for a specified duration (e.g., 8 hours for adhesion molecule expression, 1 hour for IκBα expression).[1][2]

-

RAW264.7 Macrophages: These cells are a common model for studying inflammation. They are cultured in appropriate media and stimulated with LPS to induce an inflammatory response. The effect of Ginsenoside Rg2 is assessed by pre-treating the cells before LPS stimulation.[6]

-

Immortalized Bone Marrow-Derived Macrophages (iBMDMs): iBMDMs are used to study the NLRP3 inflammasome. Cells are primed with LPS and then stimulated with nigericin (Nig) to activate the inflammasome. The inhibitory effect of G-Rg2 is evaluated by treating the cells prior to or during stimulation.[3]

2. Cell Viability Assay (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of Ginsenoside Rg2 for a specified period (e.g., 24 hours).[8]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[9][10]

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[9]

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[9]

-

3. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for a short period to allow for a colorimetric reaction to occur.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve.[6]

-

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

-

Add cell culture supernatants or serum samples to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance of the colored product, which is proportional to the amount of cytokine present.[11]

-

5. Western Blot Analysis:

-

Principle: This technique is used to detect specific proteins in a sample.

-

Protocol:

-

Lyse cells to extract total protein.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-ERK, IκBα, NLRP3, Caspase-1).

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

In Vivo Models

1. LPS-Induced Acute Tissue Injury in Mice:

-

Model: Mice (e.g., ICR strain) are intraperitoneally (i.p.) injected with LPS (e.g., 5 mg/kg) to induce systemic inflammation and organ damage.[12]

-

Treatment: Ginsenoside Rg2 (e.g., 20 mg/kg) is administered i.p. prior to the LPS challenge.[12]

-

Endpoints:

-

Biochemical markers: Serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), creatinine (CRE), and blood urea nitrogen (BUN) are measured to assess liver and kidney function.[6]

-

Histopathology: Liver and kidney tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination of tissue damage.[12]

-

Gene expression: mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in tissues are quantified using qRT-PCR.[6]

-

2. Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice:

-

Model: Ulcerative colitis is induced in mice by administering DSS in their drinking water.

-

Treatment: Ginsenoside Rg2 (e.g., 10 and 20 mg/kg) is administered orally.[3][5]

-

Endpoints:

-

Clinical signs: Body weight, food and water intake, and disease activity index (DAI) are monitored daily.

-

Histopathology: The colon is removed, its length measured, and tissue samples are processed for H&E staining to assess inflammation, ulceration, and tissue damage.[3][5]

-

Protein expression: Western blot analysis is performed on colon tissue homogenates to measure the levels of proteins involved in the NF-κB and NLRP3 inflammasome pathways.[3]

-

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

References

- 1. Ginsenoside Rg2 Inhibits Lipopolysaccharide-Induced Adhesion Molecule Expression in Human Umbilical Vein Endothelial Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect and mechanism of ginsenoside Rg2 on atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rg2, a principal effective ingredient of Panax ginseng, attenuates DSS-induced ulcerative colitis through NF-κB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rg2 inhibits osteoclastogenesis by downregulating the NFATc1, c-Fos, and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rg2, a principal effective ingredient of Panax ginseng, attenuates DSS-induced ulcerative colitis through NF-κB/NLRP3 pathway -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 6. Minor Ginsenoside Rg2 and Rh1 Attenuates LPS-Induced Acute Liver and Kidney Damages via Downregulating Activation of TLR4-STAT1 and Inflammatory Cytokine Production in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20(S)-Ginsenoside Rg2 attenuates myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation: role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Gypenosides Inhibit Inflammatory Response and Apoptosis of Endothelial and Epithelial Cells in LPS-Induced ALI: A Study Based on Bioinformatic Analysis and in vivo/vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Comprehensive Review of 20(R)-Ginsenoside Rg2: A Technical Guide for Researchers

An In-depth Analysis of the Pharmacological Properties, Mechanisms of Action, and Experimental Methodologies of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg2, a naturally occurring protopanaxatriol-type saponin isolated from Panax ginseng, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. The 20(R) stereoisomer of Ginsenoside Rg2, in particular, has been the subject of numerous studies investigating its therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive literature review of 20(R)-Ginsenoside Rg2 and its closely related 20(S) isomer, with a focus on its neuroprotective, anti-inflammatory, and cardioprotective effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad range of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis. The following sections delve into the specific pharmacological effects and the intricate molecular mechanisms that have been elucidated through extensive research.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological damage. Studies have shown its efficacy in mitigating neuronal injury caused by excitotoxicity, oxidative stress, and ischemia-reperfusion.

One of the key mechanisms underlying the neuroprotective effects of Rg2 is its ability to counteract glutamate-induced neurotoxicity. In PC12 cells, Rg2 has been shown to significantly reduce glutamate-induced neuronal damage by inhibiting the influx of Ca2+, which in turn suppresses the overproduction of malondialdehyde (MDA) and nitric oxide (NO), and downregulates the expression of calpain II and caspase-3.[1] Furthermore, research indicates that ginsenoside Rg2 at doses of 5–20 μg/mL provides optimal protection to PC12 cells against amyloid β-Protein (25-35)-induced toxicity, with cell viability showing a strong concentration dependence.[2]

In animal models of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, 20(R)-Ginsenoside Rg3, a related ginsenoside, has been shown to reduce infarct size and improve neurological outcomes.[3][4] While specific quantitative data for 20(R)-Rg2 in the MCAO model is still emerging, the protective effects are believed to be mediated through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.[5]

Anti-inflammatory Effects

Ginsenoside Rg2 has potent anti-inflammatory properties, which have been demonstrated in models of ulcerative colitis and other inflammatory conditions. The anti-inflammatory actions of Rg2 are largely mediated through the inhibition of the NF-κB/NLRP3 inflammasome signaling pathway.

In a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model, oral administration of Ginsenoside Rg2 at doses of 10 and 20 mg/kg significantly attenuated weight loss, improved colon histopathology, and restored the integrity of the intestinal barrier.[6][7] Rg2 achieved these effects by suppressing the nuclear translocation of the NF-κB subunit p65 and downregulating the expression of NLRP3, cleaved IL-1β, and caspase-1 p20.[7]

Cardioprotective Effects

Studies on the 20(S) isomer of Ginsenoside Rg2 have revealed significant cardioprotective effects against myocardial ischemia-reperfusion (I/R) injury. These protective effects are attributed to its ability to reduce oxidative stress and inflammation through the activation of the SIRT1 signaling pathway.

In a rat model of myocardial I/R injury, pretreatment with 20(S)-Ginsenoside Rg2 at doses of 10 and 20 mg/kg significantly improved cardiac function, reduced infarct size, and decreased the apoptotic index.[8][9] Mechanistically, 20(S)-Rg2 was found to upregulate the expression of SIRT1, which in turn led to a reduction in oxidative stress markers and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8]

Quantitative Data Summary

To facilitate a clear comparison of the efficacy of Ginsenoside Rg2 across different studies and models, the following tables summarize the key quantitative data.

Table 1: Neuroprotective Effects of Ginsenoside Rg2

| Model System | Compound | Concentration/Dose | Outcome Measure | Result | Reference |

| PC12 cells (Glutamate-induced neurotoxicity) | Ginsenoside Rg2 | 5-20 µg/mL | Cell Viability | Significant increase in cell viability | [2] |

| SH-SY5Y cells (6-OHDA toxicity) | Ginsenoside Rg2 | 10 µM & 20 µM | Cell Viability | Significant attenuation of 6-OHDA toxicity | [10] |

| Rat model of Aβ25-35-induced memory impairment | Ginsenoside Rg2 | Not specified | Cognitive Performance | Improvement in memory | [5] |

Table 2: Anti-inflammatory Effects of Ginsenoside Rg2

| Model System | Compound | Dose | Outcome Measure | Result | Reference |

| DSS-induced ulcerative colitis (mice) | Ginsenoside Rg2 | 10 mg/kg & 20 mg/kg | Weight loss, colon histopathology | Significant mitigation of colitis symptoms | [6][7] |

| DSS-induced ulcerative colitis (mice) | Ginsenoside Rg2 | 10 mg/kg & 20 mg/kg | NF-κB, NLRP3, IL-1β expression | Significant downregulation | [7] |

Table 3: Cardioprotective Effects of 20(S)-Ginsenoside Rg2

| Model System | Compound | Dose | Outcome Measure | Result | Reference |

| Myocardial ischemia/reperfusion (rats) | 20(S)-Ginsenoside Rg2 | 10 mg/kg & 20 mg/kg | Cardiac function, infarct size | Significant improvement and reduction | [8][9] |

| Myocardial ischemia/reperfusion (rats) | 20(S)-Ginsenoside Rg2 | 10 mg/kg & 20 mg/kg | SIRT1 expression | Significant upregulation | [8] |

| Myocardial ischemia/reperfusion (rats) | 20(S)-Ginsenoside Rg2 | 10 mg/kg & 20 mg/kg | IL-1β, IL-6, TNF-α levels | Significant reduction | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review to enable replication and further investigation.

In Vitro Neuroprotection Assay: Glutamate-Induced Neurotoxicity in PC12 Cells

Objective: To assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in a neuronal cell line.

Materials:

-

PC12 cell line

-

RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum

-

Glutamic acid solution

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed PC12 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µg/mL) for 2 hours.

-

Induction of Neurotoxicity: Add glutamate to the wells to a final concentration that induces significant cell death (e.g., 5-10 mM) and incubate for 24 hours.[11] A control group without glutamate and a glutamate-only group should be included.

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To evaluate the neuroprotective effect of this compound in a model of focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane or chloral hydrate)

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

Surgical instruments

-

This compound solution for injection

-

TTC (2,3,5-triphenyltetrazolium chloride) solution

Protocol:

-

Anesthesia and Surgery: Anesthetize the rat and make a midline cervical incision. Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the CCA and the ECA. Insert the nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 1-2 hours.[3]

-

Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and time point (e.g., before or after ischemia).

-

Neurological Deficit Scoring: At 24 hours post-reperfusion, assess the neurological deficits using a standardized scoring system (e.g., a 5-point scale).[3]

-

Infarct Volume Measurement:

-

Euthanize the rat and remove the brain.

-

Slice the brain into 2 mm coronal sections.

-

Stain the slices with 2% TTC solution for 30 minutes at 37°C. Viable tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis: Compare the neurological deficit scores and infarct volumes between the treatment and control groups.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To assess the anti-inflammatory effect of Ginsenoside Rg2 in a model of ulcerative colitis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran sulfate sodium (DSS) (molecular weight 36,000-50,000)

-

Ginsenoside Rg2 for oral administration

-

Standard laboratory animal diet and water

Protocol:

-

Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[12][13] A control group receives regular drinking water.

-

Drug Administration: Administer Ginsenoside Rg2 (e.g., 10 and 20 mg/kg) orally once daily throughout the DSS administration period.[6][7]

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment (e.g., day 7 or 8), euthanize the mice and collect the colon.

-

Assessment of Colitis Severity:

-

Measure the length of the colon.

-

Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage and inflammation.

-

Homogenize another portion of the colon for biochemical analysis (e.g., measurement of myeloperoxidase activity, cytokine levels).

-

-

Data Analysis: Compare the DAI, colon length, histological scores, and biochemical markers between the treatment and DSS-only groups.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual representation of the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway Diagrams

Caption: PI3K/Akt Signaling Pathway Activated by this compound.

Caption: Inhibition of NF-κB/NLRP3 Inflammasome Pathway by Ginsenoside Rg2.

Caption: Cardioprotective Effect of 20(S)-Ginsenoside Rg2 via SIRT1 Activation.

Experimental Workflow Diagrams

Caption: Experimental Workflow for In Vitro Neuroprotection Assay.

Caption: Experimental Workflow for DSS-Induced Colitis Model in Mice.

Conclusion

This compound and its stereoisomer 20(S)-Ginsenoside Rg2 are multifaceted natural compounds with significant therapeutic potential. The extensive body of research reviewed in this guide highlights their potent neuroprotective, anti-inflammatory, and cardioprotective properties. The detailed experimental protocols and visualized signaling pathways provided herein are intended to facilitate further research and development of Ginsenoside Rg2 as a novel therapeutic agent. As our understanding of the intricate molecular mechanisms of this compound continues to grow, so too will the opportunities for its clinical application in a variety of human diseases.

References

- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Neuroprotective effect of 20(S)-ginsenoside Rg3 on cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20(R)-ginsenoside Rg3 attenuates cerebral ischemia-reperfusion injury by mitigating mitochondrial oxidative stress via the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenosides Rg1 and Rg2 Activate Autophagy and Attenuate Oxidative Stress in Neuroblastoma Cells Overexpressing Aβ(1-42) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rg2, a principal effective ingredient of Panax ginseng, attenuates DSS-induced ulcerative colitis through NF-κB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rg2, a principal effective ingredient of Panax ginseng, attenuates DSS-induced ulcerative colitis through NF-κB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 20(S)-Ginsenoside Rg2 attenuates myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation: role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20(S)-Ginsenoside Rg2 attenuates myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation: role of SIRT1 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Neuroprotective effects of ginsenosides Rh1 and Rg2 on neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into 20(R)-Ginsenoside Rg2 for Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginsenosides, the active saponins from Panax ginseng, have garnered significant attention for their potential therapeutic applications in oncology. Among these, the stereoisomers of Ginsenoside Rg2 are emerging as molecules of interest. This technical guide provides a preliminary investigation into the 20(R) stereoisomer of Ginsenoside Rg2 (20(R)-G-Rg2) and its potential in cancer research. Due to the nascent stage of research specifically focused on the 20(R) isomer, this document synthesizes the direct evidence available and extrapolates from studies on the closely related 20(S)-G-Rg2 and other ginsenosides to provide a foundational understanding of its potential mechanisms of action, relevant experimental protocols, and key signaling pathways.

Introduction to 20(R)-Ginsenoside Rg2 in Oncology

Ginsenosides are structurally classified as protopanaxadiols (PPD) or protopanaxatriols (PPT). Ginsenoside Rg2 is a member of the PPT group. The stereochemistry at the C20 position significantly influences the biological activity of ginsenosides, leading to distinct pharmacological profiles for the 20(S) and 20(R) epimers. While a substantial body of research has focused on the 20(S) isomers of various ginsenosides, the 20(R) isomers are now being explored for their unique therapeutic potential. Preliminary evidence suggests that this compound possesses anti-cancer properties, particularly in non-small cell lung cancer (NSCLC) cell lines.[1] Generally, while 20(S) ginsenosides have demonstrated more potent anti-proliferative effects, 20(R) isomers like 20(R)-Rg3 have been noted for their ability to inhibit cancer cell invasion and metastasis.

In Vitro and In Vivo Anti-Cancer Effects

In Vitro Studies

Research indicates that this compound has inhibitory effects on the growth of NCI-H1650 lung cancer cells.[1] While specific IC50 values for 20(R)-G-Rg2 are not widely published, studies on the related compound 20(R)-Ginsenoside Rh2 in A549 lung cancer cells provide a point of comparison, suggesting that the 20(R) isomer can exhibit significant cytotoxicity.

The primary anti-cancer mechanisms attributed to ginsenosides, and therefore postulated for 20(R)-G-Rg2, include:

-

Induction of Apoptosis: Programmed cell death is a key mechanism for eliminating cancerous cells.

-

Cell Cycle Arrest: Halting the progression of the cell cycle prevents tumor cell proliferation.

-

Modulation of Signaling Pathways: Interference with pathways crucial for cancer cell survival and growth.

In Vivo Studies

While in vivo data for 20(R)-G-Rg2 is limited, studies on the closely related 20(R)-Ginsenoside Rh2 have demonstrated anti-tumor activity in a hepatocellular carcinoma mouse model. In this study, 20(R)-G-Rh2 suppressed the growth of H22 transplanted tumors, with a maximum inhibition rate of 46.8%. This effect was associated with the induction of apoptosis. This suggests that 20(R)-G-Rg2 may also exhibit in vivo efficacy, a hypothesis that warrants further investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its closely related compounds to provide a comparative overview.

Table 1: In Vitro Cytotoxicity of 20(R)-Ginsenosides and Related Compounds

| Compound | Cancer Cell Line | Assay | Endpoint | Result |

| 20(R)-Ginsenoside Rh2 | A549 (Lung) | MTT | IC50 (48h) | 33.4 mg/L |

| 20(S)-Ginsenoside Rh2 | A549 (Lung) | MTT | IC50 (48h) | 28.5 mg/L |

Data for this compound is currently limited. Data for the related compound 20(R)-Ginsenoside Rh2 is presented for comparative purposes.

Table 2: In Vivo Anti-Tumor Efficacy of 20(R)-Ginsenoside Rh2

| Compound | Cancer Model | Host | Dosage | Tumor Growth Inhibition | Apoptosis Index |

| 20(R)-Ginsenoside Rh2 | H22 (Hepatocellular Carcinoma) | Mice | Not Specified | 46.8% | 3.87% |

| 20(S)-Ginsenoside Rh2 | H22 (Hepatocellular Carcinoma) | Mice | Not Specified | 42.2% | 3.80% |

This data is for the related compound 20(R)-Ginsenoside Rh2 and serves as an indicator of potential in vivo activity for 20(R)-G-Rg2.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-cancer effects, based on established protocols for ginsenoside research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-